REACTION_CXSMILES
|
C1C=CC=CC=1.[Br:7][CH2:8][CH2:9][CH2:10][CH2:11][C:12]([CH3:17])([CH3:16])[C:13]([O-])=[O:14].CC(C[AlH]CC(C)C)C.O>CCCCCC.C(OCC)C>[Br:7][CH2:8][CH2:9][CH2:10][CH2:11][C:12]([CH3:17])([CH3:16])[CH2:13][OH:14]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
6-bromo-2,2-dimethylhexanoate
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
BrCCCCC(C(=O)[O-])(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
stir overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 1-L 3-neck round-bottomed flask fitted with condenser
|
Type
|
ADDITION
|
Details
|
During the addition
|
Type
|
CUSTOM
|
Details
|
rose to ca. 50° C.
|
Type
|
CUSTOM
|
Details
|
when the exothermic reaction
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to 50˜60° C. for an additional 4 hrs
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
to reach room temperature
|
Type
|
TEMPERATURE
|
Details
|
while cooling in an ice-bath
|
Type
|
CUSTOM
|
Details
|
The ice bath was removed when no more evolution of gas
|
Type
|
FILTRATION
|
Details
|
The reaction product, as a white sludge, was filtered through a fritted glass funnel
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated under vacuum
|
Type
|
ADDITION
|
Details
|
CHCl3 (ca. 300 ml) was added to the resulting residue
|
Type
|
WASH
|
Details
|
the resulting solution was washed with saturated aqueous NHCl4 (200 ml) and brine (200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrCCCCC(CO)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.3 g | |
YIELD: PERCENTYIELD | 82.2% | |
YIELD: CALCULATEDPERCENTYIELD | 82.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |